
N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thiophene and its substituted derivatives are a very important class of heterocyclic compounds with diverse applications in medicinal chemistry and material science . They are known to possess a wide range of therapeutic properties such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . Benzofuran compounds are also ubiquitous in nature and have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Molecular Structure Analysis
Thiophene is a five-membered heteroaromatic compound containing a sulfur atom at the 1 position . Benzofuran is a heterocyclic compound consisting of fused benzene and furan rings . The specific molecular structure of “N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide” is not available in the sources I found.Physical And Chemical Properties Analysis
Thiophene has a molecular mass of 84.14 g/mol, a density of 1.051 g/ml, and a melting point of -38 °C . It is soluble in most organic solvents like alcohol and ether but insoluble in water . The specific physical and chemical properties of “this compound” are not available in the sources I found.Scientific Research Applications
Antibacterial and Antifungal Activities
Compounds with structural similarities to N-(4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl)benzofuran-2-carboxamide have demonstrated antibacterial and antifungal activities. For instance, thiophene-3-carboxamide derivatives show promise in this regard, highlighting their potential in developing new antimicrobial agents. The intramolecular N-H.N hydrogen bonding in these compounds suggests a stable conformation that could be pivotal for their biological activity (Vasu et al., 2003).
Antimicrobial Evaluation and Docking Studies
Another study involved the synthesis and characterization of thiophene-2-carboxamides with various substituents, which underwent antimicrobial evaluation and docking studies. These compounds were synthesized through multiple steps, starting from 2-cyano acetamide, and demonstrated significant biological activity. This research outlines a methodical approach to synthesizing and testing the antimicrobial efficacy of thiophene-2-carboxamide derivatives (Sailaja Rani Talupur et al., 2021).
Metabolic Profiling and Pharmacokinetic Modeling
The metabolic profiling and pharmacokinetic modeling of a partial glucokinase activator, structurally related to this compound, were explored using humanized chimeric mice. This study provides insights into the metabolism of such compounds, offering a foundation for understanding their pharmacokinetics and potential therapeutic applications (H. Kamimura et al., 2017).
Synthesis and Antimicrobial Screening
Novel synthesis methods have been developed for compounds bearing the benzofuran and thiophene units, demonstrating antimicrobial properties. These methodologies enable the scalable production of potentially therapeutic agents, indicating the broad applicability of such compounds in medicine (M. Idrees et al., 2019).
Crystal Structure and Hirshfeld Surface Analysis
The crystal structure and Hirshfeld surface analysis of thiophene-2-yl derivatives provide detailed insights into their molecular configurations. Understanding these structures aids in the rational design of new compounds with enhanced biological activities (M. Prabhuswamy et al., 2016).
Mechanism of Action
Target of Action
Thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties . They interact with various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer .
Mode of Action
It is known that heterocyclic compounds like thiophene, which is a part of this compound, have versatile synthetic applicability and biological activity . They are used by medicinal chemists to plan, organize and implement new approaches towards the discovery of novel drugs .
Biochemical Pathways
Thiophene derivatives have been reported to have diverse applications in medicinal chemistry and material science . They are known to affect various biological and physiological functions, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Thiophene derivatives are known to possess a wide range of therapeutic properties . They have been reported to be effective in various disease scenarios, suggesting that they may have significant molecular and cellular effects .
properties
IUPAC Name |
N-[4,5-dimethyl-3-(methylcarbamoyl)thiophen-2-yl]-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O3S/c1-9-10(2)23-17(14(9)16(21)18-3)19-15(20)13-8-11-6-4-5-7-12(11)22-13/h4-8H,1-3H3,(H,18,21)(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTMKVUFNWLTYFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)NC)NC(=O)C2=CC3=CC=CC=C3O2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

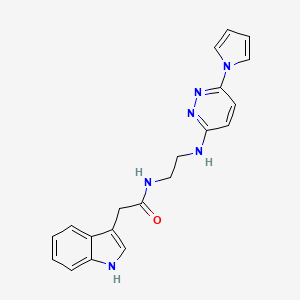
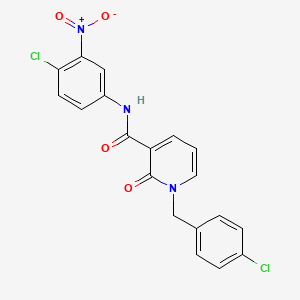
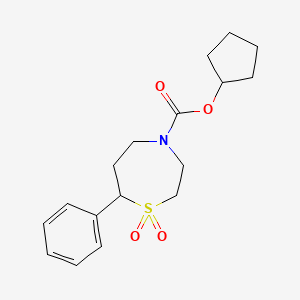
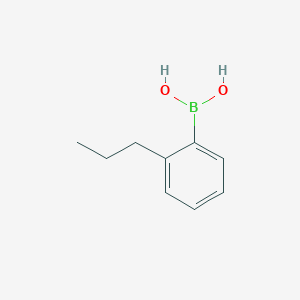
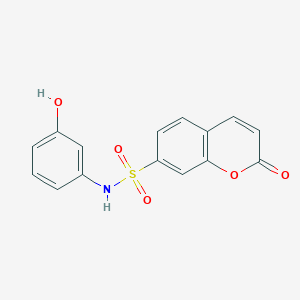

![N'-(diphenylmethylene)-2-[(4-methylphenyl)sulfanyl]propanohydrazide](/img/structure/B2796905.png)
![2-[(10-cyanopyrido[1,2-a]indol-3-yl)oxy]-N-(2-furylmethyl)acetamide](/img/structure/B2796906.png)
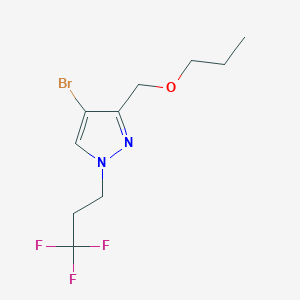
![3-hydroxy-4,9-dimethyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B2796911.png)
![Ethyl 3-bromo-1H-pyrrolo[3,2-b]pyridine-5-carboxylate](/img/structure/B2796913.png)
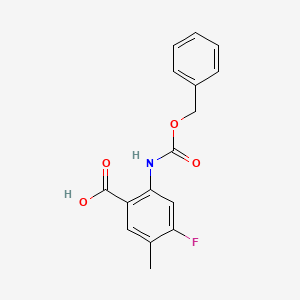

![N-[(1S)-2-hydroxy-1-phenylethyl]prop-2-enamide](/img/structure/B2796920.png)